Ethyl 2-cyanooctanoate
Description
Ethyl 2-cyanooctanoate (CAS: Not explicitly provided; inferred from synthesis in and ) is an ester derivative of cyanoacetic acid, featuring an eight-carbon alkyl chain at the α-position. It is synthesized via monoalkylation of ethyl 2-cyanoacetate with 1-bromohexane in the presence of K₂CO₃ in DMF at 85°C, yielding 85% of the product . This compound serves as a precursor for potassium 2-cyanooctanoate, a key intermediate in cannabinoid synthesis . Its structure combines a cyano group (–CN) and an ester moiety (–COOEt), enabling diverse reactivity in organic synthesis.
Properties
CAS No. |
26526-76-1 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl 2-cyanooctanoate |
InChI |
InChI=1S/C11H19NO2/c1-3-5-6-7-8-10(9-12)11(13)14-4-2/h10H,3-8H2,1-2H3 |
InChI Key |
FYITURBQKNVCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C#N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyanooctanoate can be synthesized through the reaction of ethyl cyanoacetate with octanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyanooctanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-cyanooctanoate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: This compound is employed in the production of adhesives, coatings, and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-cyanooctanoate involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, affecting cellular processes and pathways .
Comparison with Similar Compounds
Structural Similarities and Differences
Ethyl 2-cyanooctanoate belongs to a broader family of α-cyano esters. Key structural analogs include:
Key Observations :
- Aromatic vs. Aliphatic Substituents: Compounds like Ethyl 2-(2-cyanophenyl)acetate feature aromatic rings, enhancing π-π interactions but reducing solubility in nonpolar solvents compared to aliphatic analogs .
- Functional Group Diversity: Ethyl 8-cyano-2-oxooctanoate includes both cyano and oxo groups, increasing polarity and reactivity toward nucleophiles .
Physicochemical Properties
- Polarity: The cyano group increases polarity compared to non-cyano esters, enhancing solubility in polar aprotic solvents like DMF or acetonitrile .
- Stability: Linear aliphatic chains (as in this compound) may improve thermal stability relative to aromatic analogs, which are prone to decomposition under harsh conditions .
- Volatility: Longer-chain esters (e.g., C8) typically have higher boiling points than shorter-chain derivatives like ethyl cyanoacetate (C3) .
Q & A
Q. How should researchers structure raw data appendices for publications on this compound?
- Methodological Answer : Organize raw spectra, chromatograms, and computational outputs into searchable digital appendices. Use metadata tags (e.g., DOI, timestamp) for traceability. Highlight processed data directly supporting conclusions in the main text, with references to supplementary materials .
Q. What frameworks address uncertainties in kinetic studies of this compound hydrolysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
